Di(1h-imidazol-1-yl)dimethylsilane

Description

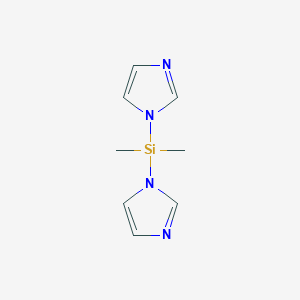

Structure

3D Structure

Properties

IUPAC Name |

di(imidazol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAXRSCCGNYTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=CN=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di 1h Imidazol 1 Yl Dimethylsilane

Established Synthetic Pathways for Di(1h-imidazol-1-yl)dimethylsilane

The most conventional and industrially relevant methods for synthesizing this compound rely on readily available precursors and straightforward reaction mechanisms.

A foundational and widely practiced method for synthesizing this compound involves the direct reaction of Dimethyldichlorosilane with Imidazole (B134444). This reaction is a classic example of nucleophilic substitution at a silicon center.

In this process, two molecules of imidazole react with one molecule of dimethyldichlorosilane. The nitrogen atom of the imidazole ring, which is not protonated, acts as a nucleophile, attacking the electrophilic silicon atom. This results in the substitution of the two chlorine atoms with two imidazole rings. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Often, an excess of imidazole itself serves as the base, leading to the formation of imidazolium (B1220033) chloride salt, which precipitates from the reaction mixture.

Alternatively, a non-nucleophilic base like triethylamine (B128534) can be used, which also forms a hydrochloride salt that can be easily filtered off.

The primary precursors for the established synthesis are Imidazole and Dimethyldichlorosilane.

Imidazole : The synthesis of the imidazole ring itself is a well-established field in heterocyclic chemistry. Classical methods include:

Debus Synthesis (1858) : This was the first synthesis of imidazole, involving the reaction of glyoxal, formaldehyde, and ammonia. pharmaguideline.comnih.gov While historically significant, it often results in low yields. nih.gov

Radiszewski Synthesis : This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com

Marckwald Synthesis : This route involves the cyclization of an α-aminoketone with a cyanate (B1221674) or related reagent. pharmaguideline.com

Dimethyldichlorosilane : This crucial silicon precursor is produced on a massive industrial scale via the Müller-Rochow Direct Process . wikipedia.org In this high-temperature reaction, methyl chloride is passed over elemental silicon powder in the presence of a copper catalyst. wikipedia.org This process yields a mixture of methylchlorosilanes, from which Dimethyldichlorosilane is separated by fractional distillation. wikipedia.org

N-(Trimethylsilyl)imidazole (TMSI) : While not a direct precursor in the most common pathway, TMSI is an important reagent in silylation chemistry and its synthesis is relevant. chemicalbook.comresearchgate.net It is typically prepared by reacting imidazole with a silylating agent like hexamethyldisilazane, often with a catalyst, followed by vacuum distillation. prepchem.com

Emerging Synthetic Approaches and Innovations in this compound Synthesis

While the direct reaction with Dimethyldichlorosilane is robust, modern synthetic chemistry emphasizes greener, more efficient, and atom-economical methods. nih.gov Innovations in the broader field of imidazole synthesis can be adapted for the preparation of this compound. nih.govorganic-chemistry.org

Emerging strategies that could be applied include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of substituted imidazoles. nih.govorganic-chemistry.org This technique could be applied to the reaction between imidazole and dimethyldichlorosilane to accelerate the formation of the product.

Solvent-Free Reactions : Performing the synthesis under solvent-free conditions is a key principle of green chemistry. ajgreenchem.com A mixture of imidazole, a base like potassium carbonate, and the silane (B1218182) precursor could be heated directly, simplifying workup and reducing chemical waste. ajgreenchem.com

Alternative Silane Precursors : Research into silyl-bridged and functionalized silane compounds is ongoing. researchgate.net Instead of dimethyldichlorosilane, one could potentially use dimethyldimethoxysilane. This reaction would produce methanol (B129727) as a byproduct, which is less corrosive than HCl, though the reaction may be slower and require a catalyst.

Methodological Considerations in this compound Preparation

The successful synthesis and isolation of pure this compound require careful control over reaction conditions and purification methods.

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. Key variables include the choice of solvent, base, and temperature.

| Parameter | Considerations and Common Choices | Rationale |

|---|---|---|

| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF, THF) | Prevents hydrolysis of the chlorosilane precursor and the final product. The solvent should dissolve the reactants but may allow the salt byproduct to precipitate for easy removal. ajgreenchem.combeilstein-journals.org |

| Base | Excess Imidazole, Triethylamine, Potassium Carbonate (K₂CO₃) | A base is required to neutralize the HCl byproduct. Using excess imidazole is atom-economical but forms imidazolium chloride. Tertiary amines or inorganic bases like K₂CO₃ are common alternatives. beilstein-journals.org |

| Temperature | Room temperature to reflux | The reaction is often exothermic and may proceed at room temperature. Heating to reflux can increase the reaction rate, ensuring completion in a shorter time frame. beilstein-journals.org |

| Stoichiometry | At least a 2:1 molar ratio of Imidazole to Dimethyldichlorosilane | Ensures that both chloro groups on the silicon atom are substituted. If imidazole is also used as the base, a ratio of 4:1 is required. |

Given that the product is moisture-sensitive, all purification steps must be conducted under anhydrous conditions. A typical multi-step purification protocol would be as follows:

Filtration : The first step after the reaction is complete is to remove the precipitated hydrochloride salt (e.g., imidazolium chloride or triethylammonium (B8662869) chloride). This is typically done by suction filtration through a fritted glass funnel, ensuring exclusion of atmospheric moisture. beilstein-journals.org

Solvent Evaporation : The filtrate, containing the product and any soluble impurities, is concentrated under reduced pressure to remove the reaction solvent.

Final Purification : The crude product can be purified by one of several methods:

Vacuum Distillation : If the product is a liquid with a suitable boiling point, vacuum distillation is an effective method for separating it from non-volatile impurities. prepchem.com

Recrystallization or Trituration : If the product is a solid, it can be recrystallized from a suitable anhydrous solvent. Alternatively, the crude solid can be triturated (stirred as a slurry) with a non-polar solvent like hexane (B92381) to wash away soluble impurities, followed by filtration. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Di 1h Imidazol 1 Yl Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy of Di(1h-imidazol-1-yl)dimethylsilane

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) rings and the methyl groups attached to the silicon atom. The imidazole protons are expected to appear as three distinct signals in the aromatic region of the spectrum. The proton at the C2 position (N-CH-N) would likely be the most downfield-shifted due to the deshielding effect of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions are expected to resonate at slightly higher fields. The methyl protons of the dimethylsilyl group would appear as a sharp singlet in the upfield region, characteristic of protons on a silicon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | ~7.8-8.0 | Singlet |

| Imidazole H-4/H-5 | ~7.2-7.4 | Multiplet |

| Si-(CH₃)₂ | ~0.4-0.6 | Singlet |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show three signals for the imidazole ring carbons and one for the methyl carbons of the dimethylsilyl group. Similar to the ¹H NMR, the C2 carbon of the imidazole ring is predicted to be the most downfield-shifted. The C4 and C5 carbons will likely have chemical shifts in the typical range for aromatic heterocycles. The methyl carbons attached to the silicon will appear at a significantly upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~138-140 |

| Imidazole C-4/C-5 | ~120-130 |

| Si-(C H₃)₂ | ~(-2) - 2 |

²⁹Si NMR spectroscopy is a powerful tool for directly observing the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal will be influenced by the electronegativity of the nitrogen atoms bonded to the silicon and the methyl groups. Based on data for similar N-silylated compounds, the ²⁹Si chemical shift is anticipated to be in the upfield region relative to tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Silicon | Predicted Chemical Shift (δ, ppm) |

| (Si )-(CH₃)₂ | ~(-5) - (-15) |

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The stretching vibrations of the C-H bonds of the imidazole ring are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the imidazole ring would likely appear in the 1600-1450 cm⁻¹ range. The Si-C stretching vibrations of the dimethylsilyl group are typically observed around 1250 cm⁻¹ and 800-750 cm⁻¹. The Si-N bond stretching vibration is also an important diagnostic peak, expected to be in the 950-900 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imidazole C-H Stretch | 3100-3000 | Medium-Weak |

| Imidazole C=N/C=C Stretch | 1600-1450 | Medium-Strong |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-N Stretch | 950-900 | Medium-Strong |

| Si-C Rock | 800-750 | Strong |

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (192.3 g/mol ). Common fragmentation patterns would likely involve the loss of a methyl group (-15 amu) or an entire imidazole ring (-67 amu). The cleavage of the Si-N bond would also be a prominent fragmentation pathway.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [M]⁺ | 192 |

| [M - CH₃]⁺ | 177 |

| [M - C₃H₃N₂]⁺ | 125 |

| [Si(CH₃)₂(C₃H₃N₂)]⁺ | 125 |

| [C₃H₃N₂]⁺ | 67 |

X-ray Diffraction Studies of this compound

Table 6: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Si-N Bond Length | ~1.70 - 1.75 Å |

| N-Si-N Bond Angle | ~105-112° |

| C-Si-C Bond Angle | ~105-112° |

Single Crystal X-ray Diffraction Analysis

Detailed research findings and data tables for the single-crystal X-ray diffraction analysis of this compound are not available.

Powder X-ray Diffraction Analysis

Detailed research findings and data tables for the powder X-ray diffraction analysis of this compound are not available.

Coordination Chemistry of Di 1h Imidazol 1 Yl Dimethylsilane

Di(1h-imidazol-1-yl)dimethylsilane as a Ligand in Transition Metal Complexes

The imidazole (B134444) moieties of this compound provide excellent donor sites for coordination to transition metal ions. The flexibility of the dimethylsilyl bridge allows the two imidazole rings to adopt various orientations, leading to a rich coordination chemistry.

Synthesis of Metal-Di(1h-imidazol-1-yl)dimethylsilane Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. ajol.infoynu.edu.cn The reaction conditions, such as temperature and solvent, can influence the final structure of the complex. ynu.edu.cn For instance, solvothermal methods have been successfully employed to synthesize crystalline complexes. ynu.edu.cn In some cases, the ligand can be generated in situ from its precursors during the complexation reaction.

The general synthetic approach involves dissolving the this compound ligand and the corresponding metal salt, often a halide or nitrate, in a solvent or a mixture of solvents. ajol.info The resulting mixture is then stirred, often with heating or under reflux, to facilitate the complex formation. ajol.info After the reaction is complete, the complex can be isolated by filtration or crystallization.

Structural Analysis of Coordination Geometries and Bonding in this compound Complexes

The coordination of this compound to metal centers occurs through the nitrogen atoms of the imidazole rings. The flexibility of the silyl (B83357) linker allows the ligand to act in both chelating and bridging modes, leading to the formation of mononuclear, binuclear, and polymeric structures.

In mononuclear complexes, the ligand typically chelates to a single metal center, forming a seven-membered ring. The coordination geometry around the metal ion is influenced by the nature of the metal and the other co-ligands present. For example, with d¹⁰ metals like zinc(II) and cadmium(II), tetrahedral or distorted tetrahedral geometries are common. ynu.edu.cn The coordination sphere can be completed by other ligands, such as halides or solvent molecules.

In bridging modes, the two imidazole rings of a single ligand molecule coordinate to two different metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific architecture is often dictated by the reaction conditions and the choice of ancillary ligands. For instance, the use of dicarboxylate co-ligands can lead to the formation of 1D ladder-like chains. ynu.edu.cn

Electronic Properties and Spectroscopic Signatures of Metal-Di(1h-imidazol-1-yl)dimethylsilane Complexes

The electronic properties of metal-di(1h-imidazol-1-yl)dimethylsilane complexes are primarily determined by the nature of the metal ion and the coordination environment. UV-Vis spectroscopy is a key technique for probing the electronic transitions within these complexes. For instance, cobalt(II) complexes often exhibit characteristic d-d transitions in the visible region, which are indicative of their coordination geometry. jcsp.org.pkresearchgate.net

Infrared (IR) spectroscopy is used to identify the coordination of the imidazole ligand to the metal center. The C=N stretching vibration of the imidazole ring typically shifts upon coordination. researchgate.net ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize diamagnetic complexes, providing information about the ligand's environment in solution. researchgate.net However, for paramagnetic complexes, such as those of cobalt(II) and chromium(III), NMR spectra can be difficult to obtain due to significant line broadening. researchgate.net

The magnetic properties of these complexes are also of interest. For example, the magnetic moment of a cobalt(II) complex can help to distinguish between different possible geometries, such as tetrahedral or octahedral. jcsp.org.pk

This compound in Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis.

Design and Synthesis of this compound-Based MOFs

The design of MOFs based on this compound involves the selection of appropriate metal ions or clusters as nodes and the silane (B1218182) ligand as the linker. The flexibility of the ligand allows for the formation of a variety of network topologies. The synthesis of these MOFs is typically carried out under solvothermal conditions, where the components are heated in a sealed vessel. researchgate.netbohrium.com

The choice of solvent, temperature, and the presence of other coordinating species can significantly influence the resulting framework structure. For example, the use of mixed-ligand systems, incorporating both this compound and a carboxylate-based linker, can lead to the formation of complex, multi-dimensional frameworks. osti.gov

Framework Topologies and Architectures of this compound-Based MOFs

MOFs constructed from this compound and its analogues can exhibit a range of fascinating topologies. These can include interpenetrated frameworks, where multiple independent networks are intertwined, and frameworks with helical or porous structures. bohrium.comresearchgate.net

For example, with a related di(imidazol-4-yl)benzene ligand, MOFs with 3-fold interpenetrated 2D networks and 6-fold interpenetrated 3D diamondoid (dia) frameworks have been reported. researchgate.net The specific topology is influenced by factors such as the metal ion and the counter-anions present in the reaction. researchgate.net The porosity and channel dimensions of these MOFs are key characteristics that determine their potential applications. bohrium.com For instance, MOFs with one-dimensional channels can be formed through hydrogen bonding interactions between the framework and guest water molecules. nih.gov

The structural diversity of these MOFs is often analyzed using topological analysis, which simplifies the complex structure into a net of nodes and linkers, allowing for classification and comparison. bohrium.comosti.gov

Structure-Property Relationships in this compound-Based MOFs

A thorough review of available scientific literature and chemical databases indicates a significant gap in the documented research concerning the use of this compound as a ligand in the formation of metal-organic frameworks (MOFs). While the coordination chemistry of various imidazole-containing ligands is a rich and expansive field, with numerous examples of their application in constructing MOFs with diverse topologies and properties, specific studies detailing the synthesis and characterization of MOFs incorporating the this compound ligand are not present in the currently accessible scientific literature.

The absence of empirical data means that a detailed analysis of the structure-property relationships for MOFs based on this particular ligand cannot be provided at this time. Such an analysis would typically rely on experimental findings from techniques like single-crystal X-ray diffraction to elucidate the precise coordination environment and network topology, as well as characterization data from methods such as gas adsorption analysis, thermogravimetric analysis, and various spectroscopic techniques to probe the material's properties.

However, without experimental synthesis and characterization, any discussion of the structure-property relationships of this compound-based MOFs remains purely speculative. The scientific community has yet to publish research that would allow for a detailed and authoritative discussion on this specific topic.

Catalytic Applications of Di 1h Imidazol 1 Yl Dimethylsilane and Its Derivatives

Homogeneous Catalysis Mediated by Di(1h-imidazol-1-yl)dimethylsilane Complexes

While direct catalytic applications of this compound are not extensively documented, its imidazole (B134444) moieties serve as excellent ligands for transition metals, forming complexes that are active in homogeneous catalysis. These complexes are particularly relevant in cross-coupling reactions and hydroformylation. The silicon bridge in this compound can influence the electronic properties and spatial arrangement of the imidazole ligands, thereby tuning the catalytic activity of the metallic center.

Palladium complexes bearing imidazole-based ligands are renowned for their efficacy in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netnih.gov The nitrogen atoms in the imidazole rings of this compound and its derivatives can coordinate with palladium, creating active catalysts for these transformations. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands in conjunction with palladium has been shown to improve the efficiency of Suzuki-Miyaura cross-coupling reactions, and imidazole-based ligands can offer similar electronic benefits. nih.gov

Rhodium complexes are another area where ligands derived from this compound show potential. Rhodium-catalyzed hydroformylation, an important industrial process for the synthesis of aldehydes from alkenes, often relies on phosphine ligands to control selectivity. nih.govrsc.orgmdpi.com However, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts derived from this compound, are also effective ligands in rhodium catalysis. rsc.org Anionic rhodium complexes have also demonstrated high activity in hydrosilylation reactions. mdpi.com

The table below summarizes potential homogeneous catalytic applications utilizing complexes of this compound derivatives.

| Reaction Type | Metal Center | Potential Ligand Derived From this compound | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Bis(imidazolyl)dimethylsilane | Facilitates the formation of biaryl compounds from aryl halides and boronic acids. nih.gov |

| Heck Reaction | Palladium | Bis(imidazolyl)dimethylsilane | Enables the coupling of unsaturated halides with alkenes. researchgate.netnih.gov |

| Hydroformylation | Rhodium | N-Heterocyclic Carbene (NHC) | Offers control over chemo- and regioselectivity in the synthesis of aldehydes. nih.govrsc.orgrsc.org |

| Hydrosilylation | Rhodium | Anionic Imidazole Complex | Catalyzes the addition of Si-H bonds across double bonds. mdpi.com |

Heterogeneous Catalysis Incorporating this compound Units

A significant application of this compound and its derivatives is in the development of heterogeneous catalysts. By immobilizing these compounds onto solid supports, such as silica (B1680970), the advantages of homogeneous catalysts (high activity and selectivity) can be combined with the benefits of heterogeneous systems (ease of separation and recyclability). snc.edu

One common approach involves the conversion of this compound into imidazolium salts, which are then grafted onto a silica surface. rsc.orgresearchgate.net These silica-grafted imidazolium-based ionic liquids can act as efficient and reusable heterogeneous catalysts for various reactions. For instance, they have demonstrated high catalytic activity in the chemical fixation of carbon dioxide into cyclic carbonates. rsc.org The textural properties of the silica support, such as surface area and pore size, can significantly influence the catalytic performance. rsc.org

Furthermore, these immobilized imidazolium moieties can serve as scaffolds for anchoring metal nanoparticles, creating highly stable and active heterogeneous catalysts. For example, palladium nanoparticles stabilized in mesoporous organosilicas containing imidazolium fragments have been used for olefin hydrogenation under mild conditions. fau.de The covalent immobilization of the imidazolium cations within the silica framework contributes to the high stability and activity of the palladium nanoparticles. fau.de

The table below details research findings on heterogeneous catalysts derived from silylated imidazole compounds.

| Catalyst System | Reaction | Support Material | Key Findings |

|---|---|---|---|

| Silica-grafted N-propyl-imidazolium hydrogen sulfate | Synthesis of dihydropyrano[c]chromenes | Silica | The catalyst is recyclable and shows consistent efficiency in consecutive runs. researchgate.net |

| Imidazolium-based ionic liquids immobilized on silica | Cycloaddition of CO2 to allyl glycidyl (B131873) ether | Silica | Catalyst activity is influenced by the alkyl chain length and the anion of the ionic liquid. rsc.org |

| Palladium nanoparticles in imidazolium-bridged organosilicas | Olefin Hydrogenation | Mesoporous Organosilica | Covalent immobilization leads to high activity, selectivity, and stability of the catalyst. fau.de |

| Silica-immobilized cyclic carbonates | Hydrosilylation | Silica | Immobilization is crucial for the catalytic activity, with surface silanols playing a concerted role. acs.org |

Organocatalysis Involving this compound Motifs

The imidazole motif present in this compound is a cornerstone for the development of potent organocatalysts. researchgate.net While the parent compound itself may not be the direct catalyst, it serves as a valuable precursor for the synthesis of imidazolium salts, which are a prominent class of organocatalysts. nih.govnih.gov

Imidazolium salts can catalyze a variety of organic transformations, often through mechanisms involving hydrogen bonding or the formation of N-heterocyclic carbenes. For example, imidazolium salts have been shown to be effective catalysts for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. nih.govnih.gov This reaction proceeds through the activation of the indole (B1671886) nucleophile via a cation-π interaction with the imidazolium catalyst. nih.gov

The development of chiral imidazolium salts derived from imidazole precursors opens the door to asymmetric organocatalysis. mdpi.com Chiral imidazolium prolinate salts, for instance, have been successfully employed as organocatalysts in the asymmetric aldol (B89426) reaction, affording products with good enantioselectivities. mdpi.comresearchgate.net The chirality can be introduced in both the cation and the anion of the imidazolium salt, allowing for a fine-tuning of the catalyst's stereochemical control. mdpi.comresearchgate.net

The table below highlights key research in organocatalysis using imidazolium salts derived from imidazole-containing precursors.

| Organocatalyst | Reaction | Key Features |

|---|---|---|

| Imidazolium salts | Synthesis of bis(indolyl)methanes | Catalyzes the reaction at room temperature with a broad substrate scope. nih.govnih.gov |

| Chiral imidazolium l-prolinate salts | Asymmetric Aldol Reaction | Provides moderate to good enantioselectivities. mdpi.comresearchgate.net |

| Imidazole and imidazole-bearing molecules | Hydrolysis of acetylthiocholine | Demonstrates cholinesterase-like catalytic activity. researchgate.netdntb.gov.ua |

| Imidazolium-based zwitterionic molten salt | Synthesis of dipyrromethanes | Efficient catalysis under neat, room temperature conditions. researchgate.net |

Di 1h Imidazol 1 Yl Dimethylsilane in Materials Science

Development of Luminescent Materials Featuring Di(1h-imidazol-1-yl)dimethylsilane

The imidazole (B134444) ring is a well-known component in the design of luminescent materials due to its electron-donating characteristics and ability to participate in the formation of coordination complexes with metal ions. The incorporation of two imidazole units through a flexible dimethylsilyl linker in this compound provides an excellent platform for constructing novel luminescent coordination polymers and organic fluorophores.

Photophysical Properties and Emission Characteristics

While specific photophysical data for materials solely based on this compound is not extensively documented, the properties can be inferred from studies on analogous imidazole-based coordination polymers and organic molecules. These materials typically exhibit fluorescence in the blue to green region of the visible spectrum. The emission characteristics are highly dependent on the molecular environment, including the choice of metal ion in coordination complexes and the polarity of the solvent for organic derivatives.

Coordination of this compound with metal ions such as zinc(II) or cadmium(II) is expected to form metal-organic frameworks (MOFs) or coordination polymers. In these structures, the imidazole nitrogen atoms coordinate to the metal centers. The resulting rigidity and charge transfer between the ligand and the metal can lead to enhanced luminescence compared to the free ligand. For instance, zinc(II)-based coordination polymers with imidazole-containing ligands have been reported to exhibit strong blue emission in the solid state at room temperature. nih.gov The emission wavelength can be influenced by the coordination geometry around the metal ion and the presence of intermolecular interactions like π-π stacking. nih.gov

The photoluminescence of materials derived from this compound can also be tuned by introducing different functional groups onto the imidazole rings or by varying the organic component of the hybrid material.

Table 1: Representative Photophysical Properties of Imidazole-Based Luminescent Materials

| Material Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Zinc(II) Coordination Polymer with di(1H-imidazol-1-yl) Ligand | ~350 | ~450 | Not Reported | nih.gov |

| 1,4-Phenylene-spaced bis-imidazoles | ~350-380 | ~420-480 | up to 90 | nih.gov |

| Zinc complex with 1-(biphenyl-4-yl)-1H-imidazole | 278 | 350 | Not Reported | nih.gov |

Note: This table presents data for structurally related imidazole compounds to provide an expected range of properties for materials based on this compound.

Structure-Luminescence Correlations

The relationship between the structure of materials incorporating this compound and their luminescent behavior is a critical aspect of their design. The flexibility of the Si-C bonds in the dimethylsilane (B7800572) linker allows for a range of conformational possibilities, which can influence the packing of the molecules in the solid state and, consequently, their emission properties.

Furthermore, the electronic nature of the substituents on the imidazole rings can be systematically varied to tune the emission color. Electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups can lead to a blue-shift. This principle of structure-property relationship allows for the rational design of new luminescent materials with desired optical characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

This compound in Hybrid Semiconductor Materials

The unique properties of this compound make it a promising candidate for use in hybrid semiconductor materials, particularly in the burgeoning field of perovskite solar cells. Imidazole derivatives have been shown to be effective additives in perovskite formulations, where they can play multiple roles in enhancing device performance and stability.

While specific studies on this compound in perovskite solar cells are not yet prevalent, the known behavior of other imidazole-containing molecules suggests a strong potential for this compound to act as a surface passivating agent or an additive in the bulk perovskite material.

Role of this compound in Polymer Chemistry and Polymerization

The bifunctional nature of this compound, with its two reactive imidazole groups, makes it a valuable component in various aspects of polymer chemistry. It can be utilized as a monomer or crosslinker to create novel polymer architectures or as a component of the initiating system in polymerization reactions.

As a Monomer or Crosslinker in Polymer Synthesis

This compound can potentially be used as a monomer in the synthesis of polysiloxanes or other silicon-containing polymers. The imidazole groups can be functionalized or participate in reactions to form the polymer backbone. The incorporation of the dimethylsilane unit would impart flexibility and thermal stability to the resulting polymer.

More commonly, due to its two reactive sites, it can act as a crosslinker for various polymer systems, such as epoxy resins. The nitrogen atoms of the imidazole rings can react with the epoxide groups, leading to the formation of a crosslinked network. This crosslinking process enhances the mechanical properties, thermal stability, and chemical resistance of the cured polymer. The flexible dimethylsilyl bridge can also influence the network structure and properties.

This compound as a Polymerization Initiator or Co-initiator

Imidazole and its derivatives are known to act as catalysts or initiators in certain polymerization reactions. In the context of photopolymerization, which is widely used in applications like dental composites and 3D printing, this compound could function as a co-initiator in conjunction with a photosensitizer.

Upon absorption of light by the photosensitizer, an excited state is formed, which can then interact with the imidazole compound. This interaction can lead to the generation of free radicals that initiate the polymerization of monomer units, such as methacrylates commonly used in dental resins. While specific studies on the use of this compound as a photoinitiator are limited, the known reactivity of imidazoles in such systems suggests its potential in this area. Silane-based derivatives have also been explored as components of photoinitiating systems.

Table 2: Potential Applications of this compound in Polymerization

| Application | Role of this compound | Potential Advantage |

| Epoxy Resin Curing | Crosslinker | Enhanced thermal stability and mechanical properties |

| Dental Composites | Co-initiator in photopolymerization | Control over polymerization kinetics and network formation |

| Silicone Polymers | Monomer | Introduction of functional imidazole groups |

Therefore, it is not possible to provide a detailed article on the theoretical and computational investigations of this compound at this time. Further research and publication in this specific area would be required to generate the in-depth, scientifically accurate content requested.

Theoretical and Computational Investigations of Di 1h Imidazol 1 Yl Dimethylsilane

Ligand-Metal Interaction Modeling in Di(1h-imidazol-1-yl)dimethylsilane Complexes

The study of ligand-metal interactions is fundamental to understanding the structure, stability, and reactivity of coordination complexes. For ligands like this compound, which possesses two nitrogen donor atoms from its imidazole (B134444) rings, theoretical and computational modeling provides invaluable insights that complement experimental data. These computational approaches allow for a detailed exploration of the electronic and geometric features that govern the coordination of metal ions.

Research into related metal-imidazole systems has established robust computational methodologies for accurately predicting their properties. nih.gov One of the most powerful and widely used tools for these investigations is Density Functional Theory (DFT). nih.gov DFT calculations are employed to optimize the molecular geometry of the complexes, revealing crucial parameters such as bond lengths and angles between the metal center and the coordinating nitrogen atoms of the imidazole rings. nih.gov The choice of functional and basis set, such as the B3LYP level, is critical for achieving accurate geometric and energetic predictions. nih.gov

Beyond static geometry optimization, computational models are used to explore the energetics of complex formation. The binding free energy of metal-ligand interactions can be calculated, offering a measure of the complex's stability. chemrxiv.org Advanced techniques such as Potential of Mean Force (PMF) profiles, assembled from extensive molecular dynamics sampling, can model the association free energy between a metal ion and the imidazole ligands. nih.govchemrxiv.org These simulations often utilize specialized force fields, such as the 12-6-4 Lennard-Jones (LJ)-type nonbonded model, which has proven reliable for metal-imidazole systems by tuning the polarizability of the ligating atom. nih.govsns.it

Validation of these theoretical models is a critical step. Calculated parameters are often compared against experimental results where available. In the absence of experimental data for novel complexes, calculated geometries from methods like PMF can be benchmarked against higher-level quantum mechanics calculations, such as DFT optimizations, to ensure their reliability. nih.gov The agreement between these different computational methods provides confidence in the predictive power of the models. nih.gov

Quantum chemical parameters derived from these calculations offer further understanding of the complexes' electronic properties and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Example of DFT-Calculated Quantum Chemical Parameters for Representative Oxidovanadium(IV)-Imidazole Complexes

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| [VO(SO₄)(Clotrimazole)₂]H₂O | -5.92 | -3.11 | 2.81 |

| [VO(SO₄)(Miconazole)₂]H₂O | -6.01 | -3.25 | 2.76 |

This table is illustrative, based on findings for oxidovanadium(IV) complexes with different imidazole-based ligands, as specific data for this compound complexes is not available in the cited literature. Data sourced from a study on related systems. nih.gov

Furthermore, modeling can elucidate the nature of the metal-ligand bond itself. The interaction involves the donation of electron density from the nitrogen lone pairs of the imidazole rings to the vacant orbitals of the metal ion. In complexes involving this compound, the flexible dimethylsilyl bridge allows the two imidazole groups to adopt various conformations, enabling them to act as a chelating ligand for a single metal center or to bridge between two different metal ions. Computational models can predict the most energetically favorable coordination modes.

Table 2: Comparison of Calculated Metal-Imidazole Distances from PMF and DFT Methods for Various Metal Ions

| Metal Ion | Coordination Number | PMF Calculated Distance (Å) | DFT Calculated Distance (Å) |

| Co(II) | 6 | 2.18 | 2.18 |

| Cu(II) | 6 | 2.07 | 2.09 |

| Mn(II) | 6 | 2.22 | 2.23 |

| Ni(II) | 6 | 2.12 | 2.12 |

| Zn(II) | 6 | 2.18 | 2.18 |

This table demonstrates the strong agreement between PMF and DFT methods in predicting metal-ligand bond distances in hexa-coordinated imidazole complexes, validating the computational models. nih.gov The data pertains to general imidazole-metal complexes.

Future Research Directions and Perspectives for Di 1h Imidazol 1 Yl Dimethylsilane

Exploration of Novel Synthetic Routes and Derivatizations

While the fundamental synthesis of Di(1h-imidazol-1-yl)dimethylsilane is established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. Green chemistry principles are expected to be a major driver in this area, with an emphasis on minimizing waste and employing environmentally benign reagents and solvents. nih.gov

One promising avenue is the exploration of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields for various imidazole (B134444) derivatives and could be optimized for the production of this compound and its analogs. biomedpharmajournal.org Another area of interest is the use of solid-supported catalysts , such as silica-supported acid catalysts, which can simplify purification processes and allow for catalyst recycling, aligning with the principles of sustainable chemistry. nih.gov

Beyond its synthesis, the derivatization of this compound represents a vast and largely unexplored field. The reactivity of the imidazole rings offers numerous possibilities for modification. Future work could involve:

N-alkylation or N-arylation of the imidazole rings to introduce a wide range of functional groups. This could be used to tune the solubility, electronic properties, and steric hindrance of the molecule, making it adaptable for various applications.

Functionalization at the C2 position of the imidazole ring. This position is known to be reactive and can be a site for introducing further chemical diversity.

Synthesis of polymeric structures . The bifunctional nature of this compound makes it an ideal monomer for the synthesis of novel main-chain organosilicon-imidazole polymers. mdpi.com

These derivatization strategies will be crucial for tailoring the properties of the molecule for specific applications in materials science and catalysis.

Advanced Applications in Functional Materials Design

The unique combination of an inorganic silane (B1218182) core and organic imidazole pendants makes this compound a highly attractive candidate for the design of advanced functional materials. researchgate.net Future research is expected to leverage these properties to create materials with tailored characteristics for a variety of applications.

A significant area of potential is in the development of organosilicon-imidazole hybrid materials . The incorporation of the flexible and thermally stable dimethylsilane (B7800572) unit can impart desirable properties such as hydrophobicity, low-temperature flexibility, and gas permeability to materials. The imidazole units, in turn, can provide sites for cross-linking, metal coordination, or other functional interactions.

One exciting prospect is the use of this compound and its derivatives in the creation of advanced elastomers and coatings . For instance, imidazole-grafted silicone elastomers have demonstrated potential as dielectric elastomers with high actuation performance, suggesting that materials derived from this compound could find use in soft robotics and actuators. nih.govacs.org The imidazole groups can act as crosslinking sites, allowing for the formation of robust and flexible polymer networks.

Furthermore, the ability of imidazole to coordinate with metal ions opens up possibilities for designing:

Novel sensor materials : The interaction of the imidazole moieties with specific metal ions could be harnessed to create selective and sensitive chemical sensors.

Functional coatings : Coatings incorporating this compound could exhibit enhanced adhesion, corrosion resistance, or antimicrobial properties due to the presence of the imidazole groups.

The design and synthesis of these materials will require a deep understanding of the structure-property relationships, which can be further elucidated through the theoretical modeling approaches discussed below.

Integration into Emerging Catalytic Systems

The imidazole moiety is a cornerstone of modern catalysis, most notably as a precursor to N-heterocyclic carbenes (NHCs) . beilstein-journals.org NHCs are a class of powerful ligands that have revolutionized organometallic catalysis due to their strong σ-donating ability and steric tuneability. beilstein-journals.org this compound presents a unique opportunity to develop novel bidentate NHC ligands with a flexible silicon-based backbone.

Future research will likely focus on the synthesis of bis(NHC) ligands from this compound. The dimethylsilyl linker can influence the "bite angle" and flexibility of the resulting ligand, which in turn can have a profound impact on the activity and selectivity of the metal catalyst. These novel ligands could be explored in a wide range of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization. nih.gov

Beyond NHC chemistry, the imidazole units in this compound can also act as Brønsted bases or nucleophilic catalysts in their own right. researchgate.net The bifunctional nature of the molecule could be exploited in cooperative catalysis, where both imidazole units participate in the catalytic cycle. Furthermore, immobilization of this compound onto solid supports could lead to the development of recyclable heterogeneous catalysts. mdpi.com

The potential catalytic applications are summarized in the table below:

| Potential Catalytic Application | Role of this compound | Potential Advantages |

| Bidentate NHC Ligands | Precursor to bis(NHC) ligands | Tunable steric and electronic properties due to the silyl (B83357) linker. |

| Homogeneous Catalysis | Ligand for transition metals | Enhanced catalytic activity and selectivity in various organic reactions. |

| Heterogeneous Catalysis | Immobilized on a solid support | Recyclable and easily separable catalyst systems. |

| Organocatalysis | Brønsted base or nucleophilic catalyst | Metal-free catalytic transformations. |

Deeper Theoretical Insights and Predictive Modeling

To guide and accelerate the experimental exploration of this compound, deeper theoretical insights and predictive modeling will be indispensable. Computational chemistry methods, such as Density Functional Theory (DFT), can provide a wealth of information about the molecule's structure, reactivity, and electronic properties. scispace.comresearchgate.netresearchgate.net

Future theoretical studies are expected to focus on several key areas:

Conformational Analysis : Understanding the preferred conformations of the dimethylsilyl linker and the orientation of the imidazole rings is crucial for predicting its behavior in different environments.

Electronic Structure Analysis : Calculations of molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution will shed light on the molecule's reactivity and its potential for intermolecular interactions. bohrium.com

Modeling of Derivatives : Computational screening of various derivatives of this compound can help identify promising candidates for specific applications before their synthesis, saving time and resources. mdpi.com

Reaction Mechanism Studies : Theoretical modeling can be used to elucidate the mechanisms of reactions involving this compound, such as its formation, derivatization, and its role in catalytic cycles. nih.gov

Predicting Material Properties : For applications in functional materials, computational models can be used to predict properties such as thermal stability, mechanical strength, and electronic conductivity of polymers and other materials derived from this compound. researchgate.net

A synergistic approach, combining theoretical predictions with experimental validation, will be key to unlocking the full potential of this versatile molecule and paving the way for its successful integration into a new generation of materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di(1H-imidazol-1-yl)dimethylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, copper-catalyzed click chemistry (1,3-dipolar cycloaddition) in a water/ethanol solvent system (50:50 v/v) with CuSO₄·5H₂O and sodium ascorbate as catalysts yields bis-imidazole derivatives efficiently (90% yield after column chromatography) . Reaction temperature (e.g., 60°C) and solvent polarity are critical for regioselectivity and purity.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology : Use 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve imidazole proton signals (δ 7.0–8.5 ppm) and confirm methyl-silane linkages. X-ray crystallography is recommended for absolute configuration determination, as seen in similar bis-imidazole compounds with monoclinic crystal systems (e.g., P2₁/n space group) . FTIR can verify Si–C and C–N bonds (e.g., peaks at ~1250 cm⁻¹ for Si–CH₃).

Q. What are the safety and handling considerations for this compound?

- Methodology : Toxicity data for dimethylsilane derivatives are limited, but substitution trends suggest reduced toxicity compared to unsubstituted silanes. Use a screening level of 30 µg/m³ (24-hour exposure) based on analogous silane compounds. Always handle under inert atmosphere (N₂/Ar) due to potential hydrolysis of Si–N bonds .

Advanced Research Questions

Q. How does methyl substitution on the imidazole ring or silane backbone affect physicochemical properties?

- Methodology : Compare thermal stability (TGA/DSC) and spectroscopic data (e.g., ¹³C NMR shifts) of this compound with analogs like 1,4-di(1H-2-methylimidazol-1-yl)butane. Methyl groups increase steric hindrance, reducing hydrogen-bonding capacity and altering melting points (e.g., ~99°C vs. >250°C for carbazole derivatives) . Computational DFT studies can model steric/electronic effects on reactivity .

Q. What are the challenges in designing metal-organic frameworks (MOFs) using this compound as a linker?

- Methodology : The imidazole N atoms can coordinate to metal ions (e.g., Co²⁺, Zn²⁺) to form 1D/2D networks. Optimize solvent systems (e.g., water/DMF mixtures at 150°C for 3 days) for crystallization. Structural analysis via XRD (e.g., a = 7.8425 Å, β = 95.133°) reveals how linker geometry influences pore size and stability . Challenges include balancing hydrophilicity (for aqueous synthesis) and ligand rigidity.

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) to assess interactions with enzymes like cytochrome P450 or bacterial targets (e.g., B. subtilis). QSAR models using descriptors like logP and HOMO/LUMO gaps correlate with antimicrobial activity (MIC values ~16 µg/mL in imidazole-carbazole hybrids) . Validate predictions with in vitro assays (e.g., broth microdilution for MIC determination).

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity levels for silane derivatives: How to address data gaps?

- Analysis : While dimethylsilane lacks direct toxicity studies, extrapolation from silane (CAS 7803-62-5) suggests higher toxicity than substituted analogs. Use conservative exposure limits (30 µg/m³) and prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to resolve uncertainties .

Q. Conflicting yields in click chemistry syntheses: What factors lead to variability?

- Analysis : Yield variations (70–90%) arise from catalyst loading (CuSO₄·5H₂O at 5–10 mol%) and solvent ratios (water/ethanol vs. THF). Optimize reaction time (monitor via TLC) and purification methods (e.g., recrystallization in ether/hexane vs. column chromatography) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.